molecular formula C24H22N4O5S B10993980 methyl 2-{[(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

methyl 2-{[(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

Cat. No.: B10993980
M. Wt: 478.5 g/mol
InChI Key: ROPXBVWITMVAHI-UHFFFAOYSA-N
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Description

Methyl 2-{[(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate typically involves multiple steps. One common approach is the condensation of 6-hydroxy-2-methyl-4-oxoquinazoline with an appropriate thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a quinazolinone derivative with a ketone functional group .

Scientific Research Applications

Methyl 2-{[(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .

Biological Activity

Methyl 2-{[(6-hydroxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique combination of structural elements:

  • Thiazole Ring : Known for various biological activities including anti-inflammatory and antimicrobial properties.
  • Quinazoline Moiety : Associated with anticancer properties, particularly in inhibiting tumor growth.
  • Acetylamino Group : Enhances solubility and bioavailability.

The molecular formula is C24H22N4O5SC_{24}H_{22}N_{4}O_{5}S with a molecular weight of 462.52 g/mol.

Biological Activities

Preliminary studies indicate that this compound exhibits several notable biological activities:

  • Anticancer Activity :
    • The compound has shown promise in inhibiting the proliferation of various cancer cell lines, including melanoma and prostate cancer cells. Its mechanism appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division .
  • Anti-inflammatory Properties :
    • Similar thiazole-based compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also possess such activity through modulation of inflammatory pathways.
  • Antimicrobial Effects :
    • The quinazoline component is known for its antimicrobial properties, indicating potential effectiveness against bacterial and fungal infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated activities:

Structural FeatureAssociated ActivityNotes
Quinazoline RingAnticancerInhibits tumor growth through tubulin inhibition.
Thiazole RingAnti-inflammatoryModulates inflammatory responses.
Acetylamino GroupIncreased solubilityEnhances bioavailability in biological systems.

Synthesis Methods

The synthesis of this compound can be achieved through various methods involving specific reagents and reaction conditions. A common approach includes:

  • Formation of the Quinazoline Moiety :
    • Reaction of 6-hydroxy-2-methylquinazolin with appropriate acetylating agents.
  • Thiazole Formation :
    • Condensation reactions involving thiazole derivatives and phenylethylamine contribute to the final structure.

Case Studies

Several studies have investigated similar compounds with promising results:

  • Study on Quinazoline Derivatives :
    • A series of quinazoline derivatives demonstrated significant antiproliferative effects against cancer cell lines, supporting the potential efficacy of methyl 2-{[(6-hydroxy...]} in cancer therapy .
  • Thiazole Compounds in Inflammation :
    • Research on thiazole-based compounds revealed mechanisms by which these compounds modulate inflammatory pathways, providing a rationale for exploring methyl 2-{[(6-hydroxy...]} in inflammatory diseases.

Properties

Molecular Formula

C24H22N4O5S

Molecular Weight

478.5 g/mol

IUPAC Name

methyl 2-[[2-(6-hydroxy-2-methyl-4-oxoquinazolin-3-yl)acetyl]amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C24H22N4O5S/c1-14-25-18-10-9-16(29)12-17(18)22(31)28(14)13-20(30)26-24-27-21(23(32)33-2)19(34-24)11-8-15-6-4-3-5-7-15/h3-7,9-10,12,29H,8,11,13H2,1-2H3,(H,26,27,30)

InChI Key

ROPXBVWITMVAHI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)O)C(=O)N1CC(=O)NC3=NC(=C(S3)CCC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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